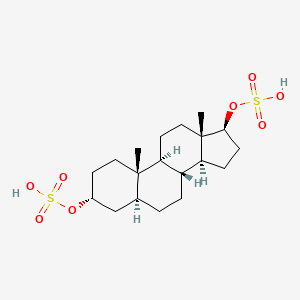
5alpha-Androstane-3alpha,17beta-diol disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstane-3alpha,17beta-diol disulfate: is a compound classified as an androstane sulfate. It is derived from 5alpha-androstane-3alpha,17beta-diol, where both hydroxy hydrogens have been replaced by sulfo groups . This compound is part of the broader class of androgens and derivatives, which are known for their role in the development of masculine characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-androstane-3alpha,17beta-diol disulfate typically involves the sulfonation of 5alpha-androstane-3alpha,17beta-diol. This process can be achieved by reacting the diol with sulfur trioxide or chlorosulfonic acid in an appropriate solvent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-androstane-3alpha,17beta-diol disulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the sulfo groups back to hydroxy groups.
Substitution: The sulfo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could regenerate the original diol .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5alpha-androstane-3alpha,17beta-diol disulfate is used as a reference compound for studying sulfonation reactions and the behavior of androstane derivatives .
Biology: The compound is studied for its role in biological systems, particularly in understanding the metabolism of androgens and their derivatives .
Medicine: Research in medicine focuses on the potential therapeutic applications of this compound, including its effects on hormone regulation and its potential use in treating hormone-related disorders .
Industry: In the industrial sector, the compound may be used in the synthesis of other steroid derivatives and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 5alpha-androstane-3alpha,17beta-diol disulfate involves its interaction with androgen receptors and other molecular targets. The compound can modulate the activity of these receptors, influencing various physiological processes such as hormone regulation and cellular growth . The specific pathways involved include the activation or inhibition of gene expression related to androgenic activity .
Vergleich Mit ähnlichen Verbindungen
5alpha-androstane-3beta,17alpha-diol disulfate: This compound is similar in structure but differs in the stereochemistry of the hydroxy groups.
5alpha-androstane-3beta,17beta-diol: Another related compound, which lacks the sulfo groups and has different biological activity.
Uniqueness: 5alpha-androstane-3alpha,17beta-diol disulfate is unique due to its specific sulfonation pattern, which imparts distinct chemical and biological properties compared to its non-sulfonated counterparts .
Eigenschaften
CAS-Nummer |
21152-49-8 |
|---|---|
Molekularformel |
C19H32O8S2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H32O8S2/c1-18-9-7-13(26-28(20,21)22)11-12(18)3-4-14-15-5-6-17(27-29(23,24)25)19(15,2)10-8-16(14)18/h12-17H,3-11H2,1-2H3,(H,20,21,22)(H,23,24,25)/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
JHFAETDERBWUOO-KHOSGYARSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)O)C)OS(=O)(=O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
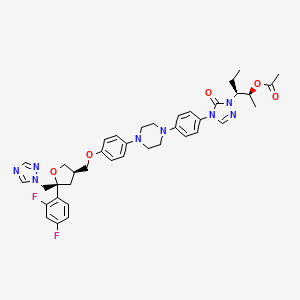
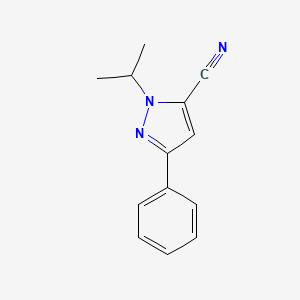
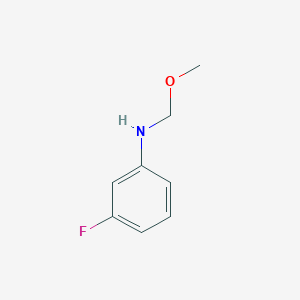
![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
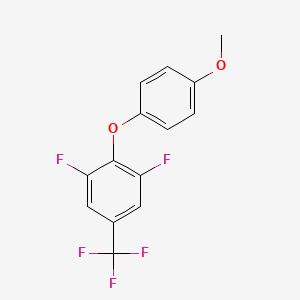
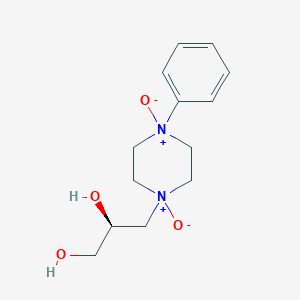
![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)

![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)

